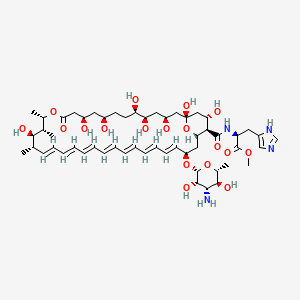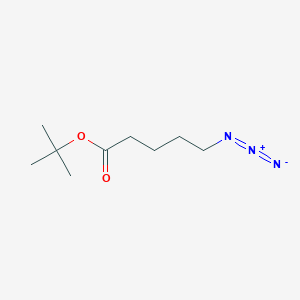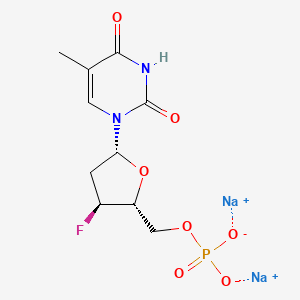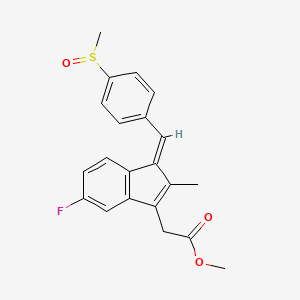
Antibiotic A21 (Technical Grade)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic A21 (Technical Grade) is a compound known for its potent antimicrobial properties. It is a derivative of Amphotericin B, a well-known antifungal agent. The compound has a molecular formula of C54H82N4O18 and a molecular weight of 1075.24 . It is primarily used in research settings for its ability to inhibit the growth of various microbial organisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antibiotic A21 (Technical Grade) involves the modification of Amphotericin B. The process typically includes the esterification of L-Histidine with Methyl Ester, followed by amide formation with Amphotericin B . The reaction conditions require precise control of temperature and pH to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of Antibiotic A21 (Technical Grade) is generally carried out through fermentation processes. The core antibiotic structure is produced by microbial fermentation, followed by chemical modification to achieve the desired technical grade . This method ensures high yield and consistency in the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Antibiotic A21 (Technical Grade) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its antimicrobial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to maintain the integrity of the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of Antibiotic A21 (Technical Grade) with altered antimicrobial properties. These derivatives are often studied for their enhanced efficacy and reduced toxicity.
Applications De Recherche Scientifique
Antibiotic A21 (Technical Grade) has a wide range of applications in scientific research:
Chemistry: It is used as a reference material for studying the chemical properties and reactions of antifungal agents.
Biology: The compound is employed in microbiological studies to understand its effects on different microbial species.
Medicine: Research on Antibiotic A21 (Technical Grade) focuses on its potential therapeutic applications, particularly in treating fungal infections.
Industry: It is used in the development of new antimicrobial agents and formulations for various industrial applications
Mécanisme D'action
The mechanism of action of Antibiotic A21 (Technical Grade) involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to cell lysis and death . The compound targets specific pathways involved in cell membrane synthesis, making it highly effective against fungal pathogens.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphotericin B: The parent compound of Antibiotic A21, known for its broad-spectrum antifungal activity.
Nystatin: Another polyene antifungal agent with a similar mechanism of action.
Natamycin: A polyene antifungal used primarily in food preservation.
Uniqueness
Antibiotic A21 (Technical Grade) is unique due to its modified structure, which enhances its stability and reduces toxicity compared to its parent compound, Amphotericin B . This makes it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C54H82N4O18 |
|---|---|
Poids moléculaire |
1075.2 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C54H82N4O18/c1-31-18-16-14-12-10-8-6-7-9-11-13-15-17-19-39(75-53-50(68)47(55)49(67)34(4)74-53)26-44-46(51(69)58-40(52(70)72-5)22-35-29-56-30-57-35)43(64)28-54(71,76-44)27-38(61)24-42(63)41(62)21-20-36(59)23-37(60)25-45(65)73-33(3)32(2)48(31)66/h6-19,29-34,36-44,46-50,53,59-64,66-68,71H,20-28,55H2,1-5H3,(H,56,57)(H,58,69)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t31-,32-,33-,34+,36+,37+,38-,39-,40-,41+,42+,43-,44-,46+,47-,48+,49+,50-,53-,54+/m0/s1 |
Clé InChI |
HYLVVIVHCVMQGE-BOTNPQSTSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)OC)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |
SMILES canonique |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)NC(CC3=CN=CN3)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)





![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)



![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
